Comparative Binding Mode: FR901464's Unique Dual Covalent/Non-Covalent Interaction with SF3B1/PHF5A
Unlike some synthetic analogs that rely primarily on non-covalent interactions, FR901464 establishes a unique dual binding mode. X-ray crystallography reveals that FR901464 binds non-covalently to the SF3B1 subunit while simultaneously forming a covalent bond with the PHF5A subunit via epoxide ring-opening with a cysteine residue [1]. This contrasts with the binding of Pladienolide B and its derivative E7107, which are primarily non-covalent binders. This covalent interaction is hypothesized to contribute to its potent, long-lasting effect.
| Evidence Dimension | Binding Mode to Spliceosome |
|---|---|
| Target Compound Data | Non-covalent to SF3B1 + Covalent (via epoxide) to PHF5A |
| Comparator Or Baseline | Pladienolide B / E7107: Primarily non-covalent binding |
| Quantified Difference | Qualitative difference: Dual covalent/non-covalent vs. primarily non-covalent |
| Conditions | X-ray crystallography of the human SF3B complex |
Why This Matters
The unique dual binding mode, particularly the covalent bond, can lead to prolonged pharmacodynamic effects and different resistance profiles, which is a critical factor for experimental design in oncology research.
- [1] Cretu C, et al. Molecular Architecture of SF3b and Structural Basis of the Inhibition by Splicing Modulators. Mol Cell. 2021 Nov 18;81(22):4561-4575.e6. View Source
